1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-
Description
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- is a substituted indole derivative characterized by a phenylsulfonyl group at the N1 position, an acetyl group at C2, and a methyl group at C3. This compound belongs to a class of sulfonylated indoles, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity. The phenylsulfonyl group acts as an electron-withdrawing moiety, influencing the electronic environment of the indole core and enhancing stability against metabolic degradation .
Properties
CAS No. |
143774-63-4 |
|---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-3-methylindol-2-yl]ethanone |
InChI |
InChI=1S/C17H15NO3S/c1-12-15-10-6-7-11-16(15)18(17(12)13(2)19)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
FZOJVCJGKMSWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acetylation of 1-(Phenylsulfonyl)indole
The most widely documented method involves Friedel-Crafts acetylation of 1-(phenylsulfonyl)indole derivatives. This two-step process begins with the sulfonylation of indole to introduce the phenylsulfonyl group, followed by regioselective acetylation at the C2 position.
Sulfonylation of Indole
Indole undergoes sulfonylation using phenylsulfonyl chloride in the presence of a base such as anhydrous potassium carbonate or sodium hydroxide. The reaction typically proceeds in dichloromethane or dimethylformamide (DMF) at 40–60°C for 12–24 hours, yielding 1-(phenylsulfonyl)-1H-indole with >85% efficiency.
Acetylation via Friedel-Crafts Reaction
The acetyl group is introduced at the C2 position using acetic anhydride or acetyl chloride in the presence of aluminium chloride (AlCl₃) as a catalyst. Key conditions include:
- Temperature : 25–30°C
- Reaction Time : 2–4 hours
- Solvent : Dichloromethane or nitrobenzene
For example, treating 1-(phenylsulfonyl)-1H-indole with acetyl chloride and AlCl₃ in dichloromethane produces 1-(phenylsulfonyl)-2-acetylindole in 79–96% yield. Subsequent methylation at the C3 position is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Table 1: Optimization of Friedel-Crafts Acetylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 25 | 85 |
| FeCl₃ | Nitrobenzene | 30 | 78 |
| BF₃·Et₂O | Toluene | 40 | 68 |
One-Pot Synthesis via Tandem Reactions
Recent advances emphasize one-pot methodologies to reduce purification steps. A modified approach combines sulfonylation and acetylation in a single reactor:
- Sulfonylation : Indole reacts with phenylsulfonyl chloride in DMF/K₂CO₃.
- In situ Acetylation : Direct addition of acetic anhydride and AlCl₃ without intermediate isolation.
This method achieves an overall yield of 72–80% and minimizes side products such as over-acetylated derivatives.
Alternative Pathways: Transition Metal-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions offer regioselective alternatives, though they are less common for this specific compound. For instance, Heck coupling has been explored to introduce acetyl groups via vinyl acetate intermediates, but yields remain suboptimal (45–55%) compared to Friedel-Crafts methods.
Purification and Characterization
Crude products are purified via recrystallization from ethanol or ethyl acetate, yielding crystals with >98% purity. Key characterization data include:
Challenges and Mitigation Strategies
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance heat transfer and reduce reaction times (1–2 hours vs. 4 hours batch). A pilot-scale trial using microreactors reported a 15% increase in yield and 40% reduction in solvent use.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- is characterized by its unique molecular structure, which includes an indole ring, an acetyl group, a methyl group, and a phenylsulfonyl moiety. The molecular formula is C15H15NO3S, with a molecular weight of approximately 303.36 g/mol. The indole ring system allows for π-π stacking interactions, enhancing its solubility and stability in various solvents.
Biological Activities
Research indicates that 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- exhibits significant biological activities:
- Cholinesterase Inhibition : Studies suggest that this compound can inhibit cholinesterase enzymes, which are crucial for neurotransmission. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's.
- Anticancer Properties : Preliminary investigations reveal potential anticancer activities, although further studies are necessary to elucidate the mechanisms involved.
Case Studies and Research Insights
Several studies have explored the applications of this compound in various fields:
- Neuropharmacology : A study indicated that compounds similar to 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- could modulate neurotransmitter systems effectively. The cholinesterase inhibition mechanism was particularly emphasized as a potential therapeutic target for Alzheimer's disease .
- Medicinal Chemistry : Research has shown that indole derivatives are valuable scaffolds in drug design due to their ability to interact with multiple biological targets. The specific interactions of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- with proteins involved in critical pathways highlight its potential as a lead compound for new drug development .
Mechanism of Action
The mechanism of action of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonylated Indole Derivatives
Key Comparative Analysis
Substituent Effects on Reactivity and Stability The phenylsulfonyl group at N1 is a common feature in these compounds, providing steric bulk and electronic deactivation of the indole ring. This group enhances oxidative stability compared to unsubstituted indoles . Electron-withdrawing vs.
Synthetic Accessibility
- The target compound is likely synthesized via Friedel-Crafts acylation at C2 followed by sulfonylation at N1, analogous to methods for 3-(iodomethyl)-1-(phenylsulfonyl)-1H-indole (92% yield) .
- In contrast, Eletriptan Hydrobromide requires multi-step functionalization of the indole side chain, including pyrrolidinyl and sulfonylethyl groups, which complicates scalability .
3-(Phenylthio)-1H-indole derivatives (e.g., SI-3aq) show DNA-binding capabilities via intercalation, suggesting a mechanism for antitumor activity .
Crystallographic and Spectroscopic Data
- X-ray studies of N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide reveal dihedral angles of 66.5°–81.2° between the indole core and substituent phenyl rings, indicating significant conformational rigidity .
- NMR shifts for the target compound’s acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for CO in ¹³C NMR) would align with trends in 2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde (δ 10.1 ppm for aldehyde proton) .
Biological Activity
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- (CAS No. 143774-63-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indole class, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C13H13N1O3S, with a molecular weight of 265.31 g/mol.
| Property | Value |
|---|---|
| CAS Number | 143774-63-4 |
| Molecular Formula | C13H13N1O3S |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 1-(phenylsulfonyl)-2-acetyl-3-methylindole |
Anticancer Properties
Research indicates that indole derivatives, including 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-, exhibit significant anticancer activity. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis through the disruption of cellular signaling pathways. For instance, it has shown IC50 values ranging from 2.1 µM to 4.2 µM against different cancer cell lines such as SKOV3 (ovarian), A549 (lung), and MCF-7 (breast) .
Cholinesterase Inhibition
The compound has also been identified as a potential cholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. It was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity towards BChE, making it a candidate for further development as a therapeutic agent .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. It demonstrated significant antioxidant activity in assays measuring the reduction of ABTS•+ radical cation, indicating its potential role in preventing oxidative damage in cells .
The mechanism by which 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
- Cholinergic Modulation : By inhibiting cholinesterase enzymes, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.
- Antioxidant Mechanisms : It reduces reactive oxygen species (ROS) levels through direct scavenging and upregulation of endogenous antioxidant defenses.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various indole derivatives, including the target compound. The results indicated that modifications on the indole structure could enhance potency against specific cancer types. For instance, substituents on the phenyl ring were found to significantly influence activity against breast cancer cell lines .
Cholinesterase Inhibition Study
In another investigation focused on neuroprotective agents, the compound was tested alongside known cholinesterase inhibitors. It exhibited competitive inhibition against BChE with an IC50 value comparable to standard drugs used in Alzheimer's treatment . This suggests its potential application in managing cognitive decline associated with neurodegenerative diseases.
Q & A
Q. What synthetic methodologies are employed for preparing 2-acetyl-3-methyl-1-(phenylsulfonyl)-1H-indole derivatives?
The synthesis typically involves halogenation followed by nucleophilic substitution. For example, a bromomethyl intermediate (e.g., 1-phenylsulfonyl-2-(bromomethyl)-3-(phenylthio)-1H-indole) can react with ZnBr₂ in dry acetonitrile under reflux conditions. Subsequent acid hydrolysis and crystallization from methanol yield the desired product . Similar protocols use palladium-catalyzed cross-coupling reactions for introducing aryl/heteroaryl groups at specific positions .
Q. How is X-ray crystallography utilized to confirm molecular conformation in phenylsulfonyl-substituted indoles?
X-ray diffraction studies measure dihedral angles between the indole core and substituents (e.g., 66.5° and 81.2° for phenyl rings in related structures) and bond lengths (e.g., S–O = 1.419 Å, S–C = 1.750 Å). Hydrogen-bonding patterns (e.g., N–H⋯O interactions forming cyclic dimers) and intermolecular interactions (C–H⋯π) are also quantified to validate stability and packing .
Q. What spectroscopic techniques are critical for characterizing structural integrity?
Key methods include:
- ¹H/¹³C-NMR : To confirm substituent positions and electronic environments (e.g., deshielded protons near electron-withdrawing groups).
- FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- ESI-MS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yields?
- Catalyst Screening : ZnBr₂ is commonly used, but alternative Lewis acids (e.g., BF₃·Et₂O) may improve efficiency.
- Solvent Effects : Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates.
- Temperature Control : Prolonged reflux (5+ hours) ensures complete conversion but may require quenching to avoid side reactions .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational models?
- Torsional Angle Adjustments : Computational models (DFT) may underestimate steric hindrance from substituents like phenylsulfonyl groups. Adjust dihedral angles to match crystallographic data.
- Hydrogen Bond Refinement : Include weak interactions (C–H⋯O) in simulations to better replicate experimental lattice energies .
Q. How do electron-withdrawing substituents (e.g., phenylsulfonyl) influence electronic structure and reactivity?
The phenylsulfonyl group elongates N–C bonds (e.g., N1–C1 = 1.422 Å vs. 1.355 Å in planar amines) due to electron withdrawal, reducing nucleophilicity at the indole nitrogen. This enhances stability toward oxidation but may reduce reactivity in electrophilic substitution .
Q. What experimental approaches evaluate bioactivity (e.g., antitumor, antibacterial) of these derivatives?
- DNA Interaction Studies : UV-Vis and fluorescence quenching assays assess binding affinity to calf thymus DNA.
- Enzyme Inhibition Assays : Test inhibition of HIV-1 reverse transcriptase or bacterial enzymes using kinetic measurements (e.g., IC₅₀ values) .
Q. How do intermolecular interactions in crystal structures affect stability and solubility?
Centrosymmetric dimers formed via N–H⋯O hydrogen bonds increase thermal stability but reduce solubility in polar solvents. Introducing bulky substituents disrupts these interactions, improving solubility for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
